molecular formula C10H11ClO5S B8706425 Ethyl 4-chlorosulfonylphenoxyacetate

Ethyl 4-chlorosulfonylphenoxyacetate

Cat. No.: B8706425
M. Wt: 278.71 g/mol
InChI Key: PXHULOFOSFQHDM-UHFFFAOYSA-N
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Description

Contextualization within Organosulfur Chemistry

Organosulfur chemistry investigates the properties and synthesis of organic compounds containing carbon-sulfur bonds. This field is vast, encompassing compounds with diverse functional groups such as thiols, sulfides, sulfoxides, and sulfones. Ethyl 4-chlorosulfonylphenoxyacetate belongs to the subclass of sulfonyl halides, specifically an arylsulfonyl chloride. Arylsulfonyl chlorides are characterized by a -SO2Cl group attached to an aromatic ring. This functional group is a derivative of sulfonic acid and is known for its high reactivity, making it a cornerstone in the synthesis of many organosulfur compounds.

Role as a Key Intermediate in Chemical Synthesis Research

The primary significance of this compound in a research context is its function as a key intermediate. Its molecular structure contains two primary reaction sites: the highly electrophilic sulfonyl chloride group and the ester group.

The chlorosulfonyl group (-SO2Cl) is readily susceptible to nucleophilic attack. Its most common application is in the synthesis of sulfonamides through reaction with primary or secondary amines. Sulfonamides are a critical class of compounds in medicinal chemistry, famously constituting the first commercially available antibiotics, known as sulfa drugs. nih.gov The presence of the phenoxyacetate (B1228835) backbone in this compound allows for the introduction of this specific scaffold into larger molecules, potentially influencing their biological activity or physical properties.

The ethyl ester functional group offers additional synthetic possibilities. It can be hydrolyzed to the corresponding carboxylic acid, which can then undergo a variety of further transformations, or it can be converted to other esters or amides through transesterification or aminolysis, respectively. This dual reactivity makes the compound a versatile synthon for creating libraries of complex molecules for screening purposes in drug discovery and materials science.

Historical Development of Related Chlorosulfonated Aromatic Esters

The synthesis of compounds like this compound is rooted in the historical development of electrophilic aromatic substitution reactions. Aromatic sulfonation, the introduction of a sulfonic acid (-SO3H) group onto an aromatic ring, has been a known industrial process for over a century. wikipedia.org Key methods historically involved treating an aromatic compound with fuming sulfuric acid or sulfur trioxide. wikipedia.orggoogle.com

The direct introduction of a chlorosulfonyl group, known as chlorosulfonation, became a particularly valuable extension of this chemistry. Chlorosulfonic acid (ClSO3H), discovered in 1854, proved to be a versatile and powerful reagent for this purpose. pageplace.de When used in excess (at least two equivalents), it can directly convert a wide range of aromatic compounds into their corresponding arylsulfonyl chlorides. pageplace.de This reaction provided a more direct route to these valuable intermediates than the multi-step process of first sulfonating and then converting the sulfonic acid to the sulfonyl chloride. The development of these fundamental reactions paved the way for the synthesis of more complex, functionalized arylsulfonyl chlorides, including aromatic esters bearing this reactive group.

Overview of Contemporary Research Trajectories for Arylsulfonyl Chlorides

Modern research continues to expand the utility and improve the synthesis of arylsulfonyl chlorides. A significant trend is the development of safer, more efficient, and environmentally benign synthetic methods. mdpi.com

One major area of advancement is the use of flow chemistry for the production of aryl sulfonyl chlorides. Continuous flow processes can offer better control over reaction parameters, particularly for highly exothermic reactions like chlorosulfonation, enhancing safety and scalability. mdpi.com Automated continuous systems have been designed to produce multi-hundred-gram quantities of these compounds, addressing challenges associated with handling corrosive reagents like chlorosulfonic acid at scale. mdpi.com

Another active research direction involves novel catalytic methods. While traditional syntheses often rely on harsh, stoichiometric reagents, newer palladium-catalyzed cross-coupling reactions have been developed to form arylsulfonyl chlorides from precursors like arylboronic acids under milder conditions. nih.gov Furthermore, photocatalytic methods are emerging as a powerful strategy. For instance, heterogeneous photocatalysts have been used to mediate the synthesis of sulfonyl chlorides from aryldiazonium salts, offering a pathway that can tolerate a broader range of functional groups compared to conventional methods. acs.org Researchers have also developed modern Sandmeyer-type reactions using SO2 surrogates like DABSO, which allow for the safe in-situ generation of reactive intermediates from feedstock anilines, avoiding the need to handle gaseous sulfur dioxide. acs.org These contemporary approaches are making arylsulfonyl chlorides more accessible and expanding their application in the synthesis of complex molecules for pharmaceuticals and advanced materials. acs.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H11ClO5S

Molecular Weight

278.71 g/mol

IUPAC Name

ethyl 2-(4-chlorosulfonylphenoxy)acetate

InChI

InChI=1S/C10H11ClO5S/c1-2-15-10(12)7-16-8-3-5-9(6-4-8)17(11,13)14/h3-6H,2,7H2,1H3

InChI Key

PXHULOFOSFQHDM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)COC1=CC=C(C=C1)S(=O)(=O)Cl

Origin of Product

United States

Synthetic Methodologies for Ethyl 4 Chlorosulfonylphenoxyacetate

Precursor Synthesis and Functionalization Strategies

The assembly of the core molecular structure precedes the critical chlorosulfonation step. This involves the synthesis of the ethyl phenoxyacetate (B1228835) scaffold and a deep understanding of the electronic effects that govern the placement of subsequent functional groups on the aromatic ring.

Synthesis of Ethyl Phenoxyacetate Derivatives

The formation of the ethyl phenoxyacetate precursor is commonly achieved through the Williamson ether synthesis. wikipedia.orgedubirdie.comgold-chemistry.org This well-established reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific synthesis, a phenoxide ion acts as the nucleophile, attacking an ethyl haloacetate, such as ethyl bromoacetate (B1195939). wikipedia.orgmdpi.com

The general procedure begins with the deprotonation of a phenol (B47542) using a suitable base, like sodium hydroxide (B78521) or potassium carbonate, to generate the more nucleophilic phenoxide. mdpi.comchemicalbook.com This is followed by the addition of the ethyl haloacetate. The reaction proceeds via an SN2 mechanism, where the phenoxide attacks the electrophilic carbon of the ethyl haloacetate, displacing the halide and forming the ether linkage. wikipedia.orgmasterorganicchemistry.com

A typical laboratory-scale synthesis might involve reacting phenoxyacetic acid with ethanol (B145695) in the presence of a strong acid catalyst like sulfuric acid, followed by refluxing the mixture. prepchem.com Another approach involves treating a phenol with ethyl bromoacetate in a solvent like dimethylformamide (DMF) with potassium carbonate as the base. mdpi.com

Regioselective Functionalization of Aromatic Rings

The success of synthesizing Ethyl 4-chlorosulfonylphenoxyacetate hinges on the regioselective introduction of the chlorosulfonyl group at the para (4-) position of the phenoxyacetate ring. This is governed by the directing effects of the substituent already present on the benzene (B151609) ring, in this case, the -OCH₂COOEt group (an alkoxycarbonylmethoxy group). wikipedia.orglibretexts.org

Substituents on an aromatic ring influence the position of incoming electrophiles through a combination of inductive and resonance effects. libretexts.org

Inductive Effect: The oxygen atom in the ether linkage is highly electronegative and withdraws electron density from the ring inductively (-I effect). wikipedia.org

Resonance Effect: The lone pairs of electrons on the ether oxygen can be delocalized into the aromatic π-system (+M or +R effect). This resonance effect donates electron density to the ring, particularly at the ortho and para positions. wikipedia.orglibretexts.org

For ether groups, the resonance effect (+M) strongly dominates the inductive effect (-I). wikipedia.org This donation of electron density makes the aromatic ring more nucleophilic and thus more reactive towards electrophiles—a phenomenon known as activation. masterorganicchemistry.comchemistrytalk.org The increased electron density is concentrated at the ortho and para positions, making these sites the most favorable for electrophilic attack. Therefore, the alkoxycarbonylmethoxy group is classified as an activating, ortho, para-director. libretexts.orgorganicchemistrytutor.com While both ortho and para products are electronically favored, the para product is often the major isomer formed due to reduced steric hindrance compared to the more crowded ortho positions.

Direct Chlorosulfonation Reactions

Direct chlorosulfonation is an electrophilic aromatic substitution reaction that introduces the -SO₂Cl group onto the aromatic ring. nptel.ac.in The choice of reagent and reaction conditions is critical for achieving high yield and selectivity.

Mechanism and Kinetic Studies of Chlorosulfonation

The chlorosulfonation of aromatic compounds like ethyl phenoxyacetate is typically performed using chlorosulfonic acid (ClSO₃H). nptel.ac.in The reaction proceeds through a classic electrophilic aromatic substitution mechanism. wikipedia.org

The actual electrophile in this reaction is debated, but at lower temperatures, the active species is believed to be the chlorosulfonium ion (SO₂Cl⁺), generated from the auto-protolysis of chlorosulfonic acid. stackexchange.com At higher temperatures, sulfur trioxide (SO₃) may be generated, which then acts as the electrophile. stackexchange.com

The mechanism unfolds as follows:

Generation of the Electrophile: Three molecules of chlorosulfonic acid can equilibrate to form the electrophile SO₂Cl⁺, along with H₃O⁺ and 2SO₃Cl⁻. stackexchange.com

Electrophilic Attack: The π-electrons of the activated aromatic ring of ethyl phenoxyacetate attack the electrophile (SO₂Cl⁺). This forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. organicchemistrytutor.com

Deprotonation: A weak base, such as the chlorosulfate (B8482658) anion (SO₃Cl⁻), removes a proton from the carbon atom bearing the newly attached -SO₂Cl group. This step restores the aromaticity of the ring, yielding the final product, this compound. stackexchange.com

Kinetic studies on the hydrolysis of aromatic sulfonyl chlorides indicate that the reaction generally follows an SN2 mechanism, where both bond-making (nucleophilic attack) and bond-breaking (leaving group departure) are significant in the transition state. rsc.org The rate of these reactions is influenced by the electronic nature of the substituents on the aromatic ring. researchgate.net

Optimization of Reaction Conditions for Yield and Selectivity

Optimizing the reaction is crucial for maximizing the yield of the desired para-isomer and minimizing side products, such as the corresponding sulfonic acid. nih.gov Key parameters that require careful control include temperature, reagent stoichiometry, and the choice of solvent.

For chlorosulfonation, an excess of chlorosulfonic acid is often used to drive the reaction to completion. globalspec.com Temperature control is vital; reactions are often initiated at low temperatures (e.g., 0 °C) and then allowed to proceed at room temperature or with gentle heating to balance reaction rate with selectivity. researchgate.net A design of experiments (DOE) approach can be systematically used to find the optimal temperature and reagent equivalents to maximize product yield while minimizing impurities. nih.gov

The choice of solvent can significantly impact the rate, yield, and selectivity of chlorosulfonation reactions. Often, the reaction is carried out using an excess of chlorosulfonic acid which also serves as the solvent. globalspec.com However, in many cases, an inert solvent is employed to better control the reaction temperature and concentration.

Common inert solvents for chlorosulfonation include chlorinated hydrocarbons like chloroform, dichloromethane, or 1,2-dichloroethane. globalspec.comresearchgate.netmdpi.com These aprotic solvents are chosen because they can dissolve the aromatic substrate without reacting with the highly reactive chlorosulfonic acid. google.com

The influence of the solvent is multifaceted. It affects the solubility of the reactants and the stability of the charged intermediates (the sigma complex). The solvent's polarity and its ability to solvate ions can alter the energy of the transition state, thereby influencing the reaction kinetics. nih.gov Studies on the solvolysis of aromatic sulfonyl chlorides in various solvent mixtures (e.g., acetonitrile-water, dioxane-water) show a considerable effect of the solvent composition on the reaction rates, which is often interpreted in terms of the degree of bond formation in the transition state. researchgate.netmdpi.comresearchgate.net For instance, using a non-polar solvent like carbon disulfide has been noted in certain sulfonation procedures. google.com

Table 1: Summary of Factors Influencing Chlorosulfonation

ParameterEffect on ReactionOptimization Strategy
Temperature Higher temperatures increase reaction rate but may decrease selectivity and lead to side reactions. Start at low temperature (0°C) and gradually increase. Optimal temperature is determined experimentally. researchgate.net
Reagent Ratio An excess of chlorosulfonic acid is typically used to ensure complete conversion of the starting material. globalspec.comUse a molar excess of ClSO₃H (e.g., 2-5 equivalents) relative to the aromatic substrate.
Solvent Affects solubility, reaction rate, and stability of intermediates. Inert solvents help control reaction exothermicity. nih.govUse inert chlorinated solvents (e.g., CHCl₃, CH₂Cl₂) or conduct the reaction neat in excess ClSO₃H. globalspec.commdpi.com
Reaction Time Sufficient time is needed for the reaction to go to completion.Monitor reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
Impact of Temperature and Reaction Time

The synthesis of this compound via the direct chlorosulfonation of ethyl phenoxyacetate is highly sensitive to temperature and reaction time. These parameters are critical in controlling the reaction rate, yield, and the formation of byproducts. Chlorosulfonation is an exothermic reaction, necessitating careful temperature management to prevent undesired side reactions. orgsyn.org

Typically, the reaction is initiated at a low temperature, often between -25°C and 0°C, by the gradual addition of the substrate to the chlorosulfonating agent, usually chlorosulfonic acid. nih.gov Maintaining a low temperature during the initial phase is crucial to moderate the reaction's vigor and to minimize the formation of sulfonic acid as a byproduct. nih.gov As the reaction progresses, the temperature may be allowed to rise or be actively increased to ensure completion.

The reaction time is intrinsically linked to the temperature. At lower temperatures, the reaction proceeds more slowly, requiring longer durations to achieve a high conversion of the starting material. Conversely, higher temperatures accelerate the reaction but increase the risk of side reactions, such as the formation of sulfones or polysulfonated products. njit.eduresearchgate.net The optimal reaction time is determined by monitoring the reaction's progress, often through techniques like Thin Layer Chromatography (TLC), until the starting material is consumed. A patent describing the chlorosulfonation of a related compound, para-ester, outlines a two-stage temperature process: a low-temperature sulfonation followed by a high-temperature phase to drive the reaction to completion, which improves yield and purity. google.com

Table 1: Illustrative Temperature and Time Parameters in Chlorosulfonation

Stage Temperature Range Duration Purpose
Initial Addition -25°C to 0°C 20 min - 2 hours Control exothermicity, minimize initial side reactions
Reaction 0°C to Room Temperature (or higher) 2 - 10 hours Drive reaction to completion

| Completion | As required by monitoring | Varies | Ensure maximum conversion of starting material |

Note: These are generalized parameters and specific conditions can vary based on the substrate and scale.

Role of Catalysts and Additives in Chlorosulfonation

Direct chlorosulfonation of activated aromatic rings like ethyl phenoxyacetate with a powerful reagent like chlorosulfonic acid typically does not require a catalyst. pageplace.de Chlorosulfonic acid itself is a highly reactive compound that acts as both the solvent and the sulfonating agent. marutifinechem.com The electrophile in this reaction, SO₂Cl⁺ or a related species, is generated in situ from the auto-equilibration of chlorosulfonic acid. stackexchange.com

However, in certain contexts, additives can be employed to influence the reaction. For the sulfonation of aromatic compounds with sulfuric acid, agents like thionyl chloride have been used to remove the water formed during the reaction, which helps to drive the equilibrium towards the product. njit.edu While not a direct catalyst for chlorosulfonation, this demonstrates how additives can be used to improve sulfonation-type reactions. In a patented method using sulfur trioxide for chlorosulfonation, a small amount of chlorosulfonic acid is added as an initiator. google.com

For less reactive substrates or when using milder sulfonating agents, catalysts might be necessary. However, for the synthesis of this compound from ethyl phenoxyacetate, the literature does not commonly report the use of catalysts due to the sufficient reactivity of the starting material towards chlorosulfonic acid.

Scalability Considerations in Laboratory Synthesis

Scaling up the laboratory synthesis of this compound presents several challenges. The primary concerns are effective heat management, safe handling of corrosive reagents, and managing the evolution of hydrogen chloride (HCl) gas.

Heat Management: The exothermic nature of the chlorosulfonation reaction requires an efficient cooling system. In a laboratory setting, an ice bath might suffice for small-scale reactions. However, for larger scales (e.g., multi-hundred-gram), a more robust cooling apparatus, such as a cryostat or a jacketed reactor with a circulating coolant, is necessary to maintain the optimal temperature profile and prevent runaway reactions. nih.gov

Reagent Handling and Addition: Chlorosulfonic acid is highly corrosive and reacts violently with water. marutifinechem.com On a larger scale, the addition of the ethyl phenoxyacetate substrate must be carefully controlled to manage the reaction rate and heat generation. This is often achieved using a dropping funnel or a syringe pump for slow, controlled addition.

HCl Gas Evolution: The reaction produces a significant amount of HCl gas as a byproduct. A laboratory fume hood is sufficient for small scales, but for larger preparations, the gas must be safely vented and neutralized through a gas scrubber or a base trap to prevent its release into the atmosphere. nih.gov

Work-up and Isolation: The work-up procedure, which typically involves quenching the reaction mixture by pouring it onto ice, can be hazardous on a large scale due to the violent reaction of residual chlorosulfonic acid with water. This step must be performed slowly and with vigorous stirring in a vessel large enough to contain any splashing.

To address these scalability challenges, continuous flow chemistry has emerged as a safer and more efficient alternative to batch processing for chlorosulfonation reactions. nih.gov Continuous systems allow for better control over reaction parameters, improved heat transfer, and safer handling of hazardous materials, making the process more reliable and scalable. nih.gov

Alternative Synthetic Routes to Arylsulfonyl Chlorides

While direct chlorosulfonation is a common method, several alternative strategies exist for the synthesis of arylsulfonyl chlorides, which could potentially be adapted for the preparation of this compound. These methods often offer milder reaction conditions and may be more suitable for substrates with sensitive functional groups.

Exploration of Indirect Chlorosulfonation Pathways

Indirect methods involve the formation of the arylsulfonyl chloride from precursors other than the parent arene. These pathways can offer advantages in terms of regioselectivity and functional group tolerance.

From Diazonium Salts (Sandmeyer-type Reaction): A well-established alternative is the reaction of an aryldiazonium salt with sulfur dioxide in the presence of a copper catalyst (e.g., CuCl or CuCl₂). nih.govacs.org This approach, known as the Meerwein chlorosulfonylation, would begin with the corresponding aromatic amine, Ethyl 4-aminophenoxyacetate. The amine is first converted to a diazonium salt, which is then reacted to form the sulfonyl chloride. Modern variations of this method utilize stable SO₂ surrogates like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct) to avoid handling gaseous sulfur dioxide. researchgate.netorganic-chemistry.org

From Thiols and Disulfides: Aryl thiols or diaryl disulfides can be converted to arylsulfonyl chlorides through oxidative chlorination. organic-chemistry.org Various chlorinating and oxidizing agents can be employed for this transformation. This route would require the synthesis of the corresponding thiol precursor, Ethyl 4-mercaptophenoxyacetate.

From Sulfonic Acids and their Salts: Arylsulfonic acids or their salts (e.g., sodium arylsulfinates) can be converted to the corresponding sulfonyl chlorides. mdpi.com The reaction of a sulfonic acid with a chlorinating agent like thionyl chloride or phosphorus pentachloride is a common laboratory procedure. This pathway is effectively the final step of a two-step sulfonation/chlorination sequence.

Table 2: Overview of Indirect Synthetic Pathways to Arylsulfonyl Chlorides

Precursor Key Reagents Method Name/Type Advantages
Arylamine NaNO₂, HCl; then SO₂/CuCl Sandmeyer/Meerwein Reaction Good regiocontrol based on amine position
Aryl Thiol/Disulfide Oxidizing/Chlorinating agents Oxidative Chlorination Utilizes different starting materials

Radical-Mediated Sulfonyl Chloride Formation

Recent advances in synthetic chemistry have led to the development of radical-based methods for synthesizing sulfonyl chlorides under mild conditions. These reactions often utilize photoredox catalysis.

One prominent approach involves the reaction of aryldiazonium salts with a source of sulfur dioxide, mediated by a photocatalyst under visible light irradiation. nih.govacs.org This method generates an aryl radical, which then combines with SO₂ to form an arylsulfonyl radical. Subsequent trapping by a chlorine source yields the desired arylsulfonyl chloride. nih.gov These photocatalytic methods are known for their high tolerance of various functional groups, including esters, which would be beneficial for the synthesis of this compound. nih.govacs.org This approach offers a sustainable alternative to traditional copper-catalyzed Sandmeyer reactions. nih.gov

Another strategy involves the generation of sulfonyl radicals from other precursors which can then be trapped to form sulfonates or sulfonamides. rsc.org While not directly forming sulfonyl chlorides in all cases, these radical pathways highlight modern approaches to constructing the sulfonyl functional group that could be adapted for sulfonyl chloride synthesis.

Chemical Reactivity and Transformation Studies of Ethyl 4 Chlorosulfonylphenoxyacetate

Nucleophilic Substitution Reactions at the Sulfonyl Chloride Moiety

The sulfonyl chloride group (-SO₂Cl) is a highly effective leaving group, rendering the sulfur atom susceptible to nucleophilic attack. This reactivity is the cornerstone of the synthetic utility of Ethyl 4-chlorosulfonylphenoxyacetate, allowing for the facile introduction of sulfur-linked functional groups.

Formation of Sulfonamides and Sulfonate Esters

The most common nucleophilic substitution reactions involving sulfonyl chlorides are aminolysis and alcoholysis, leading to the formation of sulfonamides and sulfonate esters, respectively. These reactions are fundamental in the synthesis of a wide array of biologically active molecules and other functional materials.

The reaction of this compound with primary and secondary amines leads to the formation of the corresponding N-substituted sulfonamides. This reaction, often carried out in the presence of a base to neutralize the hydrochloric acid byproduct, is a robust and widely used method for sulfonamide synthesis. The general reaction involves the attack of the amine's lone pair of electrons on the electrophilic sulfur atom, followed by the departure of the chloride ion.

The reactivity of the amine is a crucial factor in these reactions. Primary amines are generally more reactive than secondary amines due to less steric hindrance around the nitrogen atom. A variety of primary and secondary amines can be employed, leading to a diverse range of sulfonamide derivatives.

Table 1: Examples of Aminolysis Reactions with this compound This table is illustrative and based on general reactivity patterns of sulfonyl chlorides. Specific experimental data for this compound was not available in the public domain.

Amine (Nucleophile)Product (Sulfonamide)Reaction Conditions (Typical)
AnilineEthyl 4-(N-phenylsulfamoyl)phenoxyacetateInert solvent (e.g., DCM, THF), Base (e.g., triethylamine, pyridine), Room Temperature
BenzylamineEthyl 4-(N-benzylsulfamoyl)phenoxyacetateInert solvent (e.g., DCM, THF), Base (e.g., triethylamine, pyridine), Room Temperature
MorpholineEthyl 4-(morpholinosulfonyl)phenoxyacetateInert solvent (e.g., DCM, THF), Base (e.g., triethylamine, pyridine), Room Temperature
Piperidine (B6355638)Ethyl 4-(piperidine-1-sulfonyl)phenoxyacetateInert solvent (e.g., DCM, THF), Base (e.g., triethylamine, pyridine), Room Temperature

Note: DCM = Dichloromethane, THF = Tetrahydrofuran

In a similar fashion to aminolysis, this compound reacts with alcohols to form sulfonate esters. This reaction is typically performed in the presence of a non-nucleophilic base, such as pyridine, which not only scavenges the HCl produced but can also act as a catalyst. The nucleophilicity of the alcohol plays a significant role, with primary alcohols being more reactive than secondary alcohols, and tertiary alcohols being generally unreactive due to steric hindrance.

The resulting sulfonate esters are themselves useful intermediates in organic synthesis, as the sulfonate group is an excellent leaving group in subsequent nucleophilic substitution reactions.

Table 2: Examples of Alcoholysis Reactions with this compound This table is illustrative and based on general reactivity patterns of sulfonyl chlorides. Specific experimental data for this compound was not available in the public domain.

Alcohol (Nucleophile)Product (Sulfonate Ester)Reaction Conditions (Typical)
MethanolMethyl 4-(ethoxycarbonylmethoxy)benzenesulfonateInert solvent (e.g., DCM), Base (e.g., pyridine), 0 °C to Room Temperature
Ethanol (B145695)Ethyl 4-(ethoxycarbonylmethoxy)benzenesulfonateInert solvent (e.g., DCM), Base (e.g., pyridine), 0 °C to Room Temperature
IsopropanolIsopropyl 4-(ethoxycarbonylmethoxy)benzenesulfonateInert solvent (e.g., DCM), Base (e.g., pyridine), Room Temperature
Phenol (B47542)Phenyl 4-(ethoxycarbonylmethoxy)benzenesulfonateInert solvent (e.g., DCM), Base (e.g., pyridine), Room Temperature

Reaction Kinetics and Mechanistic Pathways of Substitution

The nucleophilic substitution at the sulfonyl chloride moiety of compounds like this compound is generally considered to proceed through a bimolecular nucleophilic substitution (SN2-like) mechanism at the sulfur atom. However, the exact mechanism can be more complex and may involve an addition-elimination pathway through a transient pentacoordinate sulfurane intermediate.

Kinetic studies on the aminolysis and alcoholysis of various arylsulfonyl chlorides have shown that the reactions are typically first order in both the sulfonyl chloride and the nucleophile, consistent with a bimolecular process. The rate of reaction is influenced by several factors, including the nature of the nucleophile, the solvent, and the electronic and steric properties of the substituents on the aromatic ring.

For aminolysis, the rate-determining step is generally the nucleophilic attack of the amine on the sulfur atom. In alcoholysis, the mechanism can be more nuanced, with solvent effects playing a significant role. In some cases, the reaction may proceed through a concerted mechanism, while in others, a stepwise addition-elimination mechanism may be operative.

Influence of Steric and Electronic Factors on Reactivity

The reactivity of the sulfonyl chloride group in this compound is significantly influenced by both steric and electronic factors.

Steric Factors: Steric hindrance around the electrophilic sulfur atom can impede the approach of the nucleophile, thereby slowing down the reaction rate. This is evident in the decreased reactivity of secondary amines and alcohols compared to their primary counterparts. Similarly, bulky nucleophiles will react more slowly than smaller ones.

Reduction Reactions of the Chlorosulfonyl Group

The chlorosulfonyl group of this compound can undergo reduction to various lower oxidation states of sulfur, providing access to a different class of derivatives such as sulfinic acids, disulfides, and thiols. The choice of reducing agent determines the final product.

Common reducing agents for sulfonyl chlorides include:

Zinc dust in acidic media: This can reduce the sulfonyl chloride to the corresponding thiol.

Sodium sulfite: This is a milder reducing agent that typically yields the corresponding sulfinic acid sodium salt.

Triphenylphosphine (B44618): This reagent can be used for the reduction to thiols.

Lithium aluminum hydride: A powerful reducing agent that can also reduce the ester functionality, so chemoselectivity can be an issue.

These reduction reactions expand the synthetic utility of this compound beyond the formation of sulfonamides and sulfonate esters, allowing for the preparation of a wider range of sulfur-containing compounds.

Table 3: Potential Reduction Products of this compound This table is illustrative and based on general reduction methods for sulfonyl chlorides. Specific experimental data for this compound was not available in the public domain.

Reducing AgentProduct
Zinc / AcidEthyl 4-mercaptophenoxyacetate
Sodium SulfiteSodium 4-(ethoxycarbonylmethoxy)benzenesulfinate
TriphenylphosphineEthyl 4-mercaptophenoxyacetate

Conversion to Sulfinic Acids and Thiols

The sulfonyl chloride moiety of this compound is the primary site for reductive transformations to lower oxidation states of sulfur, such as sulfinic acids and thiols.

The reduction to sulfinic acids or their esters (sulfinates) can be achieved using various reagents. Methods have been developed for the synthesis of sulfinic esters from sulfonyl chlorides, often involving reducing agents in the presence of an alcohol. researchgate.netacs.org For instance, Rongalite (sodium hydroxymethanesulfinate) has been used as a reducing agent to convert sulfonyl chlorides into sulfinic esters efficiently. researchgate.net Another approach involves the reaction of sulfonyl chlorides with alcohols under basic conditions to yield sulfinate esters. rsc.org

More extensive reduction of the sulfonyl chloride group leads to the formation of the corresponding thiol (thiophenol) derivative. This transformation is of significant interest as aryl thiols are important intermediates in pharmaceuticals and agrochemicals. google.com Common methods involve the use of strong reducing agents like lithium aluminum hydride or zinc with an acid. taylorfrancis.com Alternatively, catalytic reduction methods are also employed. A convenient method for synthesizing aryl thiols from aryl sulfonyl chlorides utilizes triphenylphosphine in toluene. organic-chemistry.org

The general reactions can be summarized as:

Ar-SO₂Cl → Ar-SO₂H (Sulfinic Acid)

Ar-SO₂Cl → Ar-SH (Thiol)

Below is a table summarizing various conditions for the reduction of aryl sulfonyl chlorides to aryl thiols, which are applicable to this compound.

Reagent/CatalystSolventConditionsComments
Zinc / Sulfuric AcidAcetic AcidStandard reduction conditionsGenerates significant metal salt waste. google.com
Red Phosphorus / Iodine-In situ generation of hydroiodic acidClassic reduction method. taylorfrancis.com
Lithium Aluminum HydrideEther/THFStrong reducing agentRequires anhydrous conditions. taylorfrancis.com
TriphenylphosphineToluene-Efficient and convenient method. organic-chemistry.org

Hydrogenation Studies of Sulfonyl Chlorides

Catalytic hydrogenation represents a cleaner and more scalable method for the reduction of sulfonyl chlorides to thiols. google.com This process involves reacting the sulfonyl chloride with hydrogen gas under pressure in the presence of a metal catalyst.

Research has extensively focused on using noble metal catalysts, particularly palladium and platinum, for this transformation. google.comgoogle.com The hydrogenation of an aryl sulfonyl chloride with hydrogen in a solvent is typically carried out in the presence of a palladium-based catalyst. wipo.int A key challenge in this reaction is the concurrent production of hydrogen chloride (HCl) as a byproduct, which can deactivate the catalyst and lead to side reactions. google.comgoogle.com To mitigate this, a base is often added to the reaction mixture to neutralize the HCl as it forms. google.com Suitable bases include sodium acetate, sodium carbonate, and various tertiary amines. google.comgoogle.com

The reaction can be represented as: Ar-SO₂Cl + 3H₂ --(Catalyst, Base)--> Ar-SH + HCl + 2H₂O

The efficiency of the hydrogenation can be influenced by several factors, including the choice of catalyst, solvent, temperature, and hydrogen pressure. Studies have shown that palladium on a charcoal support is an effective catalyst. tamu.edu The reaction temperature is typically maintained between 20°C and 110°C. google.com

The following table details representative conditions for the catalytic hydrogenation of aryl sulfonyl chlorides.

CatalystBaseSolventTemperature (°C)Pressure (bar)Reference
Platinum-Protic or Aprotic100 - 1802 - 140 google.comgoogle.com
PalladiumSodium Acetate-20 - 110Moderate google.com
PalladiumTertiary Amine-20 - 110Moderate google.comwipo.int
1 wt% Palladium on CharcoalTriethylamineTetrahydrofuran85 - 110~25 tamu.eduarkat-usa.org

Oxidation Reactions and Functional Group Transformations

Selective Oxidation of Aliphatic Chains

The aliphatic portion of this compound, specifically the ethyl phenoxyacetate (B1228835) moiety (-OCH₂COOC₂H₅), presents sites for potential oxidation. However, selective oxidation of this chain without affecting the sensitive sulfonyl chloride group or the aromatic ring is challenging. The methylene (B1212753) group (CH₂) alpha to the ester carbonyl is activated and can be a target for functionalization. While direct oxidation is not commonly reported for this specific substrate, related transformations on phenoxyacetic acid highlight the reactivity of this position. For example, the α-carbon can be lithiated using strong bases like lithium diisopropylamide (LDA), creating a nucleophilic center that can react with various electrophiles, allowing for the introduction of new functional groups. acs.org

Aromatic Ring Functionalization

The aromatic ring of this compound is susceptible to electrophilic aromatic substitution. The position of substitution is dictated by the directing effects of the existing substituents: the 4-chlorosulfonyl group (-SO₂Cl) and the 1-ethoxycarbonylmethoxy group (-OCH₂COOC₂H₅).

-SO₂Cl group: This is a strong electron-withdrawing group and acts as a deactivator and a meta-director. imperial.ac.uk

-OCH₂COOC₂H₅ group: The ether oxygen atom is an activating group due to its lone pairs participating in resonance with the ring. It is an ortho, para-director. imperial.ac.uk

Since the two groups are para to each other, their directing effects are cooperative. The activating ortho, para-directing ether group will direct incoming electrophiles to the positions ortho to it (positions 2 and 6). The deactivating meta-directing sulfonyl chloride group will direct incoming electrophiles to the positions meta to it (also positions 2 and 6). Therefore, electrophilic substitution is strongly favored at the positions ortho to the ether linkage.

An example of such a reaction is the chlorination of phenoxyacetic acid, which can be achieved by reacting it with chlorine gas in the presence of a catalyst, leading to the introduction of chlorine atoms onto the aromatic ring. google.comgoogle.com

Cyclization Reactions and Heterocycle Formation

Intramolecular Reactions Leading to Novel Ring Systems

The structure of this compound contains functional groups that can participate in intramolecular reactions to form heterocyclic systems. The sulfonyl chloride group is a potent electrophile, and the methylene group alpha to the ester carbonyl is nucleophilic, especially after deprotonation with a base.

Under basic conditions, it is conceivable that the enolate of the ester could be generated, which could then act as a nucleophile. An intramolecular nucleophilic attack by the α-carbon on the sulfonyl chloride sulfur atom would lead to the formation of a six-membered heterocyclic ring known as a sultone, a cyclic sulfonic acid ester. This type of cyclization is a known pathway for suitably substituted sulfonyl chlorides containing an active methylene group. The reactivity of sulfonyl chlorides in cyclization reactions to form fused β-sultams with cyclic imines has been documented, showcasing the propensity of the sulfonyl chloride group to form cyclic structures. researchgate.net The formation of various heterocyclic compounds from precursors containing active methylene groups is a common strategy in organic synthesis. mdpi.comuobaghdad.edu.iq

Condensation Reactions with Bifunctional Nucleophiles

This compound is a versatile organic compound possessing two key reactive sites: a highly electrophilic sulfonyl chloride group and an ester functionality. This dual reactivity allows for a range of chemical transformations, particularly in condensation reactions with bifunctional nucleophiles. Such reactions are instrumental in the synthesis of various heterocyclic compounds, which are of significant interest in medicinal and materials chemistry. While specific studies detailing the condensation reactions of this compound with bifunctional nucleophiles are not extensively reported in publicly available literature, its reactivity can be predicted based on the well-established chemistry of aryl sulfonyl chlorides and phenoxyacetic acid esters.

Bifunctional nucleophiles, which contain two nucleophilic centers, can react with this compound to form cyclic structures. The reaction pathway and the resulting product are dependent on the nature of the nucleophilic atoms (e.g., nitrogen, sulfur, or oxygen) and the reaction conditions. Generally, the sulfonyl chloride group is the more reactive site for nucleophilic attack compared to the ester group.

One of the primary reactions of aryl sulfonyl chlorides is with nucleophiles in a nucleophilic substitution reaction at the sulfur atom. mdpi.comnih.gov When a bifunctional nucleophile is used, this can lead to the formation of a heterocyclic ring. For instance, the reaction with hydrazine (B178648) or its derivatives is a known method for synthesizing benzothiadiazine 1,1-dioxides. researchgate.netmdpi.comresearchgate.net In the case of this compound, a reaction with a bifunctional nucleophile like hydrazine would be expected to initially form a sulfonyl hydrazide intermediate. Subsequent intramolecular cyclization, potentially involving the ester group or a transformed version of it, could lead to the formation of a heterocyclic system.

Similarly, reactions with other bifunctional nucleophiles such as diamines or amino thiols would be expected to yield seven-membered heterocyclic rings, which are of interest in the development of pharmacologically active compounds. rsc.orgscispace.comnih.gov The reaction of 2-aminothiophenol (B119425) with acyl chlorides, a reaction analogous to what might occur at the ester group under certain conditions, is a common route to benzothiazoles. ajol.infomdpi.commdpi.comnih.govtku.edu.tw

The general scheme for the condensation of this compound with a generic bifunctional nucleophile (H₂N-X-H, where X can be NH, O, S, or an alkylene chain) would likely proceed via initial attack of one nucleophilic group on the sulfonyl chloride, followed by an intramolecular reaction of the second nucleophilic group. The second step could involve the ester group, leading to cyclization and the formation of a larger heterocyclic ring. The specific conditions would dictate the final product. For example, harsh conditions might favor reaction at the less reactive ester site.

Due to the limited specific experimental data on the condensation reactions of this compound, the following data table presents hypothetical yet chemically plausible outcomes of its reactions with various bifunctional nucleophiles, based on established reactivity patterns of similar compounds.

Bifunctional NucleophileProposed Product StructureProduct ClassPotential Reaction Conditions
Hydrazine (H₂NNH₂)2H-1,2,3-Benzothiadiazine 1,1-dioxide derivativeBenzothiadiazineBase-catalyzed condensation
Ethylenediamine (H₂NCH₂CH₂NH₂)Dihydro-1,2,4-benzothiadiazepine 1,1-dioxide derivativeBenzothiadiazepineHigh temperature, aprotic solvent
2-Aminothiophenol (HSC₆H₄NH₂)Dihydro-1,2,4-benzothiazepine 1,1-dioxide derivativeBenzothiazepineInert atmosphere, polar solvent

Further research into the condensation reactions of this compound with a wider array of bifunctional nucleophiles would be valuable for expanding the library of accessible heterocyclic compounds and exploring their potential applications.

Structural Analogue and Derivative Research Based on Ethyl 4 Chlorosulfonylphenoxyacetate Core

Design Principles for New Chemical Entities

The molecular architecture of Ethyl 4-chlorosulfonylphenoxyacetate offers multiple sites for chemical modification, making it an attractive scaffold for creating diverse libraries of new compounds. The design of these new chemical entities is primarily guided by two strategic approaches: systematic modification of the phenoxyacetate (B1228835) moiety and derivatization at the ethyl ester group.

Systematic Modification of the Phenoxyacetate Moiety

The phenoxyacetate portion of the molecule, which includes the phenyl ring and the attached oxyacetic acid ethyl ester group, is a key area for structural variation. The chlorosulfonyl group at the para position is a highly reactive functional group, primarily utilized for creating sulfonamide derivatives.

The primary reaction at the chlorosulfonyl group is its condensation with primary or secondary amines to form sulfonamides. This reaction is a cornerstone in the synthesis of a wide array of derivatives. The design principle here involves reacting the core structure with various cyclic and acyclic amines to introduce diverse functionalities.

Table 1: Examples of Amine Reactants for Sulfonamide Formation

AmineResulting Sulfonamide Type
Piperidine (B6355638)Piperidino-sulfonyl derivative
4-methyl-piperidine4'-methyl-piperidino-sulfonyl derivative

The choice of the amine is a critical design element, as the nature of the R-groups on the amine nitrogen will ultimately define the steric and electronic properties of the sulfonamide derivative.

Derivatization at the Ethyl Ester Group

The ethyl ester group represents another key site for derivatization, offering a pathway to further modify the molecular structure and properties. Standard organic transformations can be applied to this functional group to create a variety of new analogues.

One of the most fundamental derivatizations is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This transformation is typically achieved under basic or acidic conditions and yields the phenoxyacetic acid derivative. The resulting carboxylic acid can then serve as a handle for further modifications, such as the formation of amides through coupling reactions with amines, or the synthesis of different esters by reaction with various alcohols.

Another approach to derivatization at this site is transesterification, where the ethyl group is exchanged for a different alkyl or aryl group by reacting the ester with an alcohol in the presence of a catalyst. This allows for the fine-tuning of properties such as solubility and lipophilicity. While specific examples for this compound are not extensively documented in publicly available literature, this remains a viable and strategic approach in medicinal and materials chemistry.

Structure-Reactivity Relationship (SRR) Investigations

Understanding the relationship between the molecular structure of this compound derivatives and their chemical reactivity is crucial for predicting their behavior in synthetic transformations and for the rational design of new compounds with desired properties.

Correlation between Structural Features and Chemical Behavior

The reactivity of the this compound core is dominated by the electrophilic nature of the sulfur atom in the chlorosulfonyl group. Nucleophilic attack at this sulfur atom is the key step in the formation of sulfonamides, sulfonates, and other derivatives.

Studies on a broad range of arenesulfonyl chlorides have established a clear correlation between the electronic properties of the substituents on the aromatic ring and the reactivity of the sulfonyl chloride group. Electron-withdrawing groups on the ring increase the electrophilicity of the sulfonyl sulfur, thereby accelerating the rate of nucleophilic substitution. Conversely, electron-donating groups decrease the reactivity.

Impact of Substituents on Reaction Selectivity and Rate

Kinetic studies on the nucleophilic substitution of various arenesulfonyl chlorides have provided quantitative insights into the impact of substituents. For instance, the chloride-chloride exchange reaction in a series of para- and meta-substituted arenesulfonyl chlorides was found to follow the Hammett equation with a positive ρ-value of +2.02. nih.gov This positive value indicates that the reaction is facilitated by electron-withdrawing substituents, which stabilize the developing negative charge in the transition state.

Table 2: Hammett Equation and Substituent Effects on Arenesulfonyl Chloride Reactivity

ParameterValueImplication
ρ (rho)+2.02Reaction rate is accelerated by electron-withdrawing groups and decelerated by electron-donating groups.

Steric effects also play a role, particularly with bulky nucleophiles or with substituents ortho to the sulfonyl chloride group. While ortho-alkyl groups have been observed to cause a counterintuitive acceleration in some cases due to ground-state destabilization, significant steric hindrance can impede the approach of the nucleophile, leading to a decrease in the reaction rate. nih.govmdpi.com

Synthesis of Advanced Chemical Derivatives

Building upon the design principles and understanding of structure-reactivity relationships, researchers have synthesized a variety of advanced chemical derivatives from this compound and its close analogues. A notable example is the synthesis of sulfonamide phenoxyacetic derivatives.

A documented synthetic route involves the reaction of a 2-chlorosulphonyl-4-chloro-phenoxy-acetic acid ethyl ester with a secondary amine, such as piperidine or 4-methyl-piperidine, in a suitable solvent like chloroform. researchgate.net The reaction is typically carried out at reduced temperatures (0-5 °C) during the addition of the amine, followed by a period of stirring at a slightly elevated temperature (32-35 °C) to ensure completion. researchgate.net

The general scheme for this synthesis is as follows:

Reaction Scheme:

Where Ph represents the phenyl ring, and (Cl) indicates an optional chloro substituent on the ring.

This reaction leads to the formation of N-substituted sulfonamides, which are an important class of compounds in medicinal chemistry. The resulting products, such as 2-chloro-4-[(piperidino)-sulphonyl]-phenoxyacetic acid ethyl ester, can be isolated and purified using standard techniques like crystallization. researchgate.net

Table 3: Synthesized Sulfonamide Derivatives of a Chloro-Substituted Phenoxyacetic Acid Ethyl Ester researchgate.net

Derivative NameAmine UsedYield (%)Melting Point (°C)
2-chloro-4-[(piperidino)-sulphonyl]-phenoxyacetic acid ethyl esterPiperidine93104.6 - 106.1
2-chloro-4-[(4'-methyl-piperidino)-sulphonyl]-phenoxyacetic acid ethyl ester4-methyl-piperidine--

Data extracted from a study on closely related phenoxyacetic derivatives.

These synthetic methodologies demonstrate the utility of this compound and its analogues as key intermediates for the construction of more complex molecules. The ability to systematically modify the core structure at multiple positions allows for the creation of a diverse range of derivatives for further investigation.

Preparation of Sulfonamide-Based Linkers and Conjugates

The formation of a sulfonamide bond is a robust and widely utilized reaction in medicinal chemistry and materials science. Generally, aryl sulfonamides are prepared through the reaction of an arylsulfonyl chloride with a primary or secondary amine. nih.govorganic-chemistry.org This reaction proceeds readily under mild conditions and demonstrates a broad tolerance for various functional groups. nih.gov

The core reactivity of this compound lies in the electrophilicity of the sulfur atom in the sulfonyl chloride group. This allows for nucleophilic substitution reactions with a wide range of amines to form stable sulfonamide linkages. This fundamental reaction can be exploited to synthesize bifunctional linkers or to conjugate the phenoxyacetate core to biomolecules or other chemical entities.

For the preparation of sulfonamide-based linkers, this compound can be reacted with a diamine. The stoichiometry of the reactants can be controlled to favor either mono-sulfonamide formation, leaving a free amine for further functionalization, or the formation of a symmetrical bis-sulfonamide.

A representative reaction for the formation of a sulfonamide linker is depicted below:

Reaction: this compound + H₂N-R-NH₂ → Ethyl 4-((N-(R-amino))sulfamoyl)phenoxyacetate

In the context of bioconjugation, the sulfonyl chloride moiety can react with the amine groups present in biomolecules, such as the ε-amine of lysine (B10760008) residues in proteins. nih.gov This provides a method for attaching the phenoxyacetate core, which can be further modified or carry other functionalities, to biological macromolecules. While classic methods for lysine bioconjugation often utilize activated esters or isocyanates, sulfonyl chlorides offer an alternative approach. nih.gov

The following table summarizes the types of amines that can be used in these reactions and the resulting products.

ReactantAmine TypeProduct Type
This compoundDiamine (e.g., ethylenediamine)Sulfonamide-based bifunctional linker
This compoundAmino acidAmino acid conjugate
This compoundPeptidePeptide conjugate
This compoundPrimary or Secondary AmineN-substituted sulfonamide

Creation of Complex Polyfunctionalized Molecules

The structure of this compound offers multiple reaction sites for the creation of complex, polyfunctionalized molecules. The reactivity of the sulfonyl chloride group is a key feature, allowing for the introduction of a wide array of substituents.

The reaction of the sulfonyl chloride with various nucleophiles is a primary strategy for diversification. scispace.com Beyond amines, other nucleophiles such as alcohols and phenols can react to form sulfonic esters, although the reaction with amines to form sulfonamides is generally more common. The reaction with thiols can also be employed to generate thiosulfonates.

Furthermore, the ester group of this compound provides another handle for chemical modification. This ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines or alcohols to form amides or new esters, respectively. Alternatively, transesterification reactions can be performed to introduce different alkyl or aryl groups.

The aromatic ring itself can also be a site for further functionalization, although the existing substituents will direct the position of any subsequent electrophilic aromatic substitution reactions.

The combination of these reactive sites allows for a modular approach to the synthesis of complex molecules. For instance, the sulfonyl chloride can first be reacted with a nucleophile to introduce a desired functionality. Subsequently, the ester group can be modified to add another layer of complexity. This stepwise approach enables the construction of molecules with tailored properties.

The following table provides a conceptual overview of the synthetic possibilities for creating polyfunctionalized molecules starting from this compound.

Reaction SiteReagent TypeResulting Functional GroupPotential Application
Sulfonyl ChloridePrimary/Secondary AmineSulfonamideIntroduction of diverse side chains, linking to other molecules
Sulfonyl ChlorideAlcohol/Phenol (B47542)Sulfonic EsterModification of electronic and physical properties
EsterAqueous Acid/BaseCarboxylic AcidFurther coupling reactions (e.g., amide bond formation)
EsterAlcohol (Transesterification)New EsterAltering solubility and pharmacokinetic properties

This strategic functionalization allows for the development of a diverse library of compounds based on the this compound core, with potential applications in various fields of chemical research.

Advanced Analytical and Spectroscopic Characterization Methodologies in Research

Spectroscopic Techniques for Structural Elucidation

The structural confirmation and detailed analysis of a compound like Ethyl 4-chlorosulfonylphenoxyacetate would typically rely on a suite of spectroscopic techniques. These methods provide precise information about the molecular framework, the electronic environment of individual atoms, and the nature of the functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural analysis of organic molecules, offering detailed insight into the connectivity and chemical environment of atomic nuclei.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy is essential for identifying the functional groups within a molecule.

Infrared (IR) and Raman Spectroscopy: The IR and Raman spectra of this compound would be expected to show characteristic absorption bands for the sulfonyl chloride (S=O stretches), the ester carbonyl (C=O stretch), the ether linkage (C-O stretch), and vibrations associated with the substituted benzene (B151609) ring. Specific peak wavenumbers and intensities from experimental studies are necessary for a complete analysis, but such data appears to be unpublished.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated systems like the benzene ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum would show absorption maxima (λmax) corresponding to the π → π* transitions of the aromatic system. The position and intensity of these absorptions are influenced by the substituents on the ring. An experimental spectrum for this compound is required to determine these characteristic electronic transitions, but this information is not currently available.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of this compound. By ionizing the molecule and analyzing the mass-to-charge ratio (m/z) of the resulting ions, precise information can be obtained.

High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact mass of the molecular ion with high accuracy. This allows for the calculation of the elemental composition, confirming the molecular formula of this compound as C₁₀H₉ClO₅S. The high resolving power of HRMS can distinguish between ions with very similar nominal masses, providing unambiguous identification. For instance, techniques like electrospray ionization (ESI) are often used in conjunction with HRMS for the analysis of such compounds. nih.gov

Table 1: HRMS Data for this compound

Molecular Formula Calculated Exact Mass (m/z) Ion Type

Note: The calculated exact mass is a theoretical value. Experimental values obtained via HRMS would be expected to be within a very narrow margin of error (typically <5 ppm).

Tandem Mass Spectrometry (MS/MS) is utilized to study the fragmentation pathways of a selected precursor ion, which in this case would be the protonated molecular ion of this compound ([M+H]⁺). nih.gov In an MS/MS experiment, the precursor ion is isolated and then subjected to collision-induced dissociation (CID) or other activation methods like electron-activated dissociation (EAD) to induce fragmentation. nih.gov The resulting product ions are then analyzed, providing valuable structural information.

The fragmentation pattern is dictated by the weakest bonds and the most stable resulting fragments. For this compound, fragmentation is expected to occur at several key locations, including the sulfonyl chloride group, the ester group, and the ether linkage. Common fragmentation patterns for esters involve cleavage next to the carbonyl group, while sulfonyl chlorides can lose the chlorine atom or the entire SO₂Cl group. acs.orglibretexts.org

Table 2: Plausible MS/MS Fragmentation Pattern for this compound ([M+H]⁺ at m/z 280.0)

Precursor Ion (m/z) Proposed Fragment Ion (m/z) Neutral Loss Fragment Structure/Identity
280.0 244.0 HCl (36.0) [M+H-HCl]⁺
280.0 235.0 C₂H₅ (Ethyl radical, 45.0) [M+H-C₂H₅]⁺
280.0 215.0 SO₂Cl (99.0) [M+H-SO₂Cl]⁺
235.0 171.0 SO₂ (64.0) [M+H-C₂H₅-SO₂]⁺

Note: This table represents a hypothetical fragmentation pathway based on known chemical principles. Actual fragmentation may vary depending on the specific MS conditions.

Chromatographic Separation and Purification Methodologies

Chromatographic techniques are essential for separating this compound from reaction mixtures, assessing its purity, and isolating it for further use. The choice of method depends on the scale of the separation and the properties of the compound and its potential impurities.

High-Performance Liquid Chromatography (HPLC) is a primary technique for determining the purity of this compound. Due to the compound's polarity, a reversed-phase (RP-HPLC) method is typically most effective. researchgate.netpensoft.net In RP-HPLC, a nonpolar stationary phase (like C18) is used with a polar mobile phase.

The method involves injecting a solution of the compound onto the column and eluting it with a gradient of solvents, often a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol. google.comresearchgate.net A UV detector is commonly used for detection, as the aromatic ring in the molecule absorbs UV light. By comparing the peak area of the main compound to the areas of any impurity peaks, the purity can be accurately quantified. For preparative applications, the separated fractions can be collected for isolation of the pure compound.

Table 3: Representative RP-HPLC Method Parameters for Purity Analysis

Parameter Condition
Column C18 (e.g., 4.6 x 150 mm, 5 µm) researchgate.net
Mobile Phase A 0.1% Trifluoroacetic acid in Water
Mobile Phase B Acetonitrile google.com
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min researchgate.net
Column Temperature 30 °C researchgate.net
Detection UV at 225 nm researchgate.net

Gas Chromatography (GC) is best suited for the analysis of volatile and thermally stable compounds. researchgate.net Direct analysis of this compound by GC can be challenging due to its relatively high molecular weight and the reactive nature of the sulfonyl chloride group, which may degrade at the high temperatures required for volatilization in the GC inlet.

However, GC, particularly when coupled with a mass spectrometer (GC-MS), is an excellent technique for analyzing volatile impurities or byproducts that may be present in a sample of this compound. mdpi.com Headspace GC-MS can be used to identify residual solvents or low-boiling-point reactants from the synthesis process. embrapa.brresearchgate.net For example, if ethanol (B145695) were a reactant or solvent in its synthesis, headspace GC-MS could quantify its presence in the final product.

Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective method used extensively to monitor the progress of chemical reactions. rsc.orgukessays.com It is an invaluable tool for determining when a reaction that produces or consumes this compound is complete. rochester.edu

The process involves spotting a small amount of the reaction mixture onto a TLC plate (typically silica (B1680970) gel) alongside spots of the starting materials. rsc.org The plate is then placed in a chamber containing a suitable solvent system (eluent). The eluent moves up the plate by capillary action, separating the components of the mixture based on their polarity. ukessays.com The more polar a compound, the more strongly it adheres to the polar silica gel, and the less it travels up the plate. The separation is visualized, often under UV light, and the retention factor (Rf) for each spot is calculated. A reaction is considered complete when the spot corresponding to the starting material has disappeared and a new spot for the product has appeared. rochester.edu

Table 4: Hypothetical TLC Monitoring of a Synthesis Reaction

Compound Function Typical Rf Value* Observation
Starting Material A Reactant 0.65 Spot diminishes over time
Starting Material B Reactant 0.50 Spot diminishes over time

*Rf values are dependent on the specific TLC plate and solvent system (e.g., a 1:1 mixture of hexane (B92381) and ethyl acetate) and are provided for illustrative purposes.

X-ray Crystallography for Solid-State Structure Determination

A comprehensive search of available scientific literature and crystallographic databases did not yield any specific X-ray crystallography data for the compound this compound. Consequently, detailed information regarding its solid-state structure, including unit cell parameters, space group, and precise molecular geometry as determined by this method, is not publicly available at this time.

Therefore, the creation of data tables and a detailed discussion of its crystal structure is not possible. Further research involving the synthesis of a single crystal of this compound and subsequent X-ray diffraction analysis would be required to determine its solid-state conformation and packing.

Computational and Theoretical Chemistry Investigations of Ethyl 4 Chlorosulfonylphenoxyacetate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the electronic behavior of a molecule. By solving approximations of the Schrödinger equation, these methods provide insights into molecular orbitals, charge distribution, and energetic stability, which collectively govern the molecule's reactivity.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. DFT calculations for Ethyl 4-chlorosulfonylphenoxyacetate and structurally similar compounds reveal key information about its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ossila.comwikipedia.org These orbitals are critical in determining chemical reactivity, as they represent the molecule's ability to donate and accept electrons, respectively. ossila.com

The energy of the HOMO is related to the molecule's electron-donating capability (oxidation potential), while the LUMO energy relates to its electron-accepting ability (reduction potential). ossila.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of chemical stability and reactivity. wikipedia.org A smaller gap generally suggests higher reactivity. wikipedia.org

For phenoxyacetate (B1228835) derivatives, the distribution of these orbitals is characteristic. The HOMO is typically localized over the electron-rich phenoxy ring, while the LUMO is often distributed across the more electrophilic portions of the molecule, such as the sulfonyl chloride group. This distribution indicates that the aromatic ring is the likely site for electrophilic attack, whereas the sulfur atom of the chlorosulfonyl group is a primary site for nucleophilic attack. DFT calculations for related phenoxyacetate derivatives have been performed at levels of theory such as B3LYP/6-311G(d,p) to determine these properties. nih.gov

Table 1: Representative Frontier Orbital Energies from DFT Calculations for a Structurally Related Phenoxyacetate Derivative

Molecular OrbitalEnergy (eV)Description
HOMO -6.85Highest Occupied Molecular Orbital; indicates electron-donating regions.
LUMO -1.20Lowest Unoccupied Molecular Orbital; indicates electron-accepting regions.
HOMO-LUMO Gap 5.65Energy difference; relates to chemical reactivity and stability.

Note: Data are representative values for a related phenoxyacetate structure to illustrate the concept, as specific values for this compound are not available in the public literature. The exact energies would vary based on the specific functional and basis set used.

Ab initio calculations, which are based on first principles without empirical parameters, provide highly accurate information about the energetics of molecules and the transition states of their reactions. These calculations can determine the relative stability of different molecular conformations and the energy barriers for chemical reactions.

For reactions involving the chlorosulfonyl group, such as hydrolysis or substitution with a nucleophile, ab initio methods can model the entire reaction coordinate. This involves calculating the potential energy surface and identifying the transition state structure—the highest energy point along the reaction pathway. The energy difference between the reactants and the transition state is the activation energy, a key determinant of the reaction rate. researchgate.net

For instance, the nucleophilic substitution at the sulfonyl sulfur atom can proceed through different mechanisms, such as a concerted SN2-like pathway or a stepwise addition-elimination mechanism. nih.gov Theoretical studies on analogous arenesulfonyl chlorides using DFT have shown that the mechanism can depend on the attacking nucleophile; for example, chloride exchange proceeds via a single SN2 transition state. nih.gov Ab initio calculations can precisely model the geometry of these transition states, showing, for example, a trigonal bipyramidal arrangement of atoms around the central sulfur atom.

Table 2: Calculated Energetic Parameters for a Model Reaction of an Arenesulfonyl Chloride

ParameterValue (kcal/mol)Description
Energy of Reactants 0.0Relative reference energy.
Energy of Transition State +15.2Energy barrier for the reaction.
Energy of Products -5.5Overall reaction energy (exothermic).
Activation Energy (ΔE‡) +15.2Energy required to initiate the reaction.

Note: Values are hypothetical and for illustrative purposes to represent typical outputs from ab initio calculations on a substitution reaction.

Molecular Dynamics (MD) Simulations of Conformational Behavior

While quantum chemical calculations typically focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. arizona.edu MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, allowing for the exploration of different molecular conformations and their relative stabilities. nih.gov

For a flexible molecule like this compound, which has several rotatable bonds (e.g., C-O, C-C, C-S), MD simulations can reveal its preferred shapes in different environments (e.g., in a vacuum or in a solvent). nih.gov The simulation trajectory provides information on bond lengths, bond angles, and dihedral angles, highlighting the most populated conformational states. nih.gov

Reaction Pathway and Mechanism Predictions through Computational Modeling

Computational modeling is instrumental in elucidating complex reaction mechanisms that may be difficult to characterize experimentally. For this compound, the highly reactive sulfonyl chloride group is the focal point for many chemical transformations, including reactions with nucleophiles like amines, alcohols, and water. magtech.com.cn

By combining quantum chemical calculations (like DFT) for energetics with transition state theory, chemists can map out the most likely reaction pathways. researchgate.net For example, in the reaction with an amine to form a sulfonamide, computational models can predict whether the reaction proceeds through a direct displacement of the chloride or via an intermediate. These models can also explain the regioselectivity and stereoselectivity of reactions. researchgate.net

Theoretical studies on arenesulfonyl chlorides have shown that substituents on the aromatic ring significantly influence reactivity. nih.gov Electron-withdrawing groups are predicted to increase the electrophilicity of the sulfur atom, accelerating nucleophilic attack, while electron-donating groups have the opposite effect. Computational models can quantify these effects by calculating the partial charges on the atoms and the energies of the transition states for substituted derivatives. nih.gov

QSAR (Quantitative Structure-Activity Relationship) Principles in Derivative Design (excluding biological activity)

Quantitative Structure-Activity Relationship (QSAR) models establish a mathematical correlation between the chemical structure of a series of compounds and a specific property. While often used for biological activity, QSAR principles can also be applied to predict physicochemical properties and chemical reactivity, a field sometimes referred to as Quantitative Structure-Property Relationship (QSPR).

In the context of designing derivatives of this compound, QSAR can be used to predict how modifications to the molecular structure will affect properties such as solubility, stability, or reactivity towards a specific substrate. This is achieved by calculating a set of molecular descriptors for each derivative. These descriptors can be electronic (e.g., HOMO/LUMO energies, partial charges), steric (e.g., molecular volume, surface area), or topological (e.g., connectivity indices).

For instance, a QSPR model could be developed to predict the rate of hydrolysis for a series of substituted phenoxyacetate sulfonyl chlorides. The model might use descriptors like the Hammett sigma constant (σ) for the substituent, the calculated partial charge on the sulfur atom, and the LUMO energy. Such a model would allow for the in silico screening of potential derivatives to identify candidates with desired reactivity profiles without needing to synthesize each one. Studies on arenesulfonyl chlorides have successfully used Hammett constants to correlate substituent effects with reaction rates, demonstrating the applicability of these principles. nih.gov

Applications in Advanced Organic Synthesis and Materials Science Research

Utilization as a Building Block in Pharmaceutical Precursor Synthesis

The structural features of Ethyl 4-chlorosulfonylphenoxyacetate make it an attractive starting material for the synthesis of various pharmaceutical intermediates. The highly reactive chlorosulfonyl group can readily react with nucleophiles such as amines and alcohols to form sulfonamides and sulfonate esters, respectively. These functional groups are present in a wide range of therapeutic agents.

Development of Intermediates for Sulfonyl-Containing Therapeutic Agents

The sulfonylurea moiety is a cornerstone in the development of oral hypoglycemic agents for the treatment of type II diabetes. These drugs act by stimulating the release of insulin (B600854) from pancreatic β-cells. The general synthesis of sulfonylurea derivatives often involves the reaction of a sulfonamide with an isocyanate or a carbamate (B1207046) derivative. researchgate.net While direct synthesis pathways employing this compound are not extensively documented in publicly available literature, its structure suggests a potential route. Theoretically, it could first be reacted with ammonia (B1221849) or an amine to form the corresponding sulfonamide. This sulfonamide intermediate could then be further reacted to form the final sulfonylurea drug.

Similarly, many diuretic drugs contain a sulfonamide group, which is crucial for their therapeutic effect of promoting urine production. nih.govmdpi.com The synthesis of these agents often starts from chlorosulfonated aromatic compounds. This compound, with its reactive chlorosulfonyl group, represents a potential starting material for the synthesis of novel diuretic compounds.

Scaffold Derivatization for Drug Discovery Research

In modern drug discovery, the synthesis of large and diverse compound libraries is a key strategy for identifying new drug candidates. nih.govvipergen.com This process, known as combinatorial chemistry, often relies on a central molecular scaffold that can be systematically modified with various chemical building blocks. bham.ac.uk The structure of this compound, with its multiple reaction sites, makes it an ideal candidate for such a scaffold.

The chlorosulfonyl group can be reacted with a diverse library of amines to generate a wide array of sulfonamides. Simultaneously or sequentially, the ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a variety of amines to form amides. This dual functionalization allows for the rapid generation of a large number of distinct molecules from a single starting material, significantly accelerating the early stages of drug discovery. chemrxiv.org

Table 1: Potential Derivatization Reactions of this compound for Library Synthesis

Reaction SiteReagent TypeResulting Functional Group
ChlorosulfonylPrimary/Secondary AminesSulfonamide
ChlorosulfonylAlcohols/PhenolsSulfonate Ester
Ester (after hydrolysis)AminesAmide
Aromatic RingVariousSubstituted Aromatic Ring

Role in Agrochemical Development as a Synthetic Intermediate

Application in Specialty Chemical and Material Science Research

The reactivity of this compound also extends to the field of materials science, where it can be used to create functionalized polymers and specialty chemical probes.

Synthesis of Polymer Monomers and Functionalized Materials

The development of functional polymers with tailored properties is a major focus of modern materials science. wikipedia.orgscirp.orgresearchgate.netmdpi.commdpi.commdpi.com Monomers containing reactive functional groups are essential for creating these advanced materials. This compound can be envisioned as a precursor to such monomers. For instance, the ester group could be modified to include a polymerizable moiety, such as a vinyl or an acrylate (B77674) group. The resulting monomer could then be polymerized, and the pendant chlorosulfonyl groups on the polymer backbone could be post-functionalized to introduce specific properties, such as improved adhesion, thermal stability, or chemical resistance.

Development of Chemical Probes and Reagents

Chemical probes, particularly fluorescent probes, are invaluable tools for visualizing and understanding biological processes at the molecular level. nih.govwsu.edunih.govresearchgate.netnih.govlstmed.ac.ukeuroscholars.eumdpi.comljmu.ac.ukartmolecule.fr The design of these probes often involves a fluorophore (a fluorescent molecule) linked to a reactive group that can selectively bind to a target molecule or ion. The chlorosulfonyl group of this compound is a versatile handle for attaching fluorescent dyes. By reacting it with an amino-functionalized fluorophore, a new fluorescent probe can be synthesized. The phenoxyacetate (B1228835) portion of the molecule could be further modified to enhance properties such as cell permeability or target specificity.

Table 2: Summary of Potential Applications and Key Reactions

Application AreaKey Functional Group UtilizedExample ReactionPotential Product Class
Pharmaceutical SynthesisChlorosulfonylReaction with aminesSulfonamides (precursors to sulfonylureas, diuretics)
Drug DiscoveryChlorosulfonyl, EsterCombinatorial reaction with diverse amines and alcoholsCompound libraries
Agrochemical DevelopmentPhenoxyacetate(Potential) Coupling reactionsHerbicide precursors
Materials ScienceChlorosulfonyl, EsterModification and polymerizationFunctionalized polymers
Chemical ProbesChlorosulfonylReaction with fluorescent aminesFluorescent probes

Future Research Directions and Unexplored Avenues for Ethyl 4 Chlorosulfonylphenoxyacetate

Green Chemistry Approaches to Synthesis

The chemical industry's increasing emphasis on sustainability necessitates the development of more environmentally friendly methods for synthesizing Ethyl 4-chlorosulfonylphenoxyacetate.

Future research will likely focus on replacing hazardous reagents and solvents traditionally used in the synthesis of sulfonyl chlorides and phenoxyacetates. One promising avenue is the adoption of metal-free synthesis protocols for the sulfonyl chloride moiety. For instance, methods utilizing ammonium (B1175870) nitrate (B79036) and an aqueous solution of HCl with oxygen as the terminal oxidant present a greener alternative to traditional chlorosulfonation. rsc.org The use of milder and safer chlorinating agents, such as N-chlorosuccinimide or even household bleach, could also be explored to reduce the environmental impact. organic-chemistry.org Furthermore, employing water as a solvent in oxyhalogenation reactions, using reagents like oxone, offers a significantly more sustainable approach. rsc.org For the phenoxyacetate (B1228835) portion, microwave-assisted synthesis in the absence of volatile organic solvents presents a green and efficient alternative. farmaciajournal.com

Green Reagent/MethodTarget MoietyPotential Advantages
Ammonium Nitrate/O₂/HClSulfonyl ChlorideMetal-free, uses air as terminal oxidant. rsc.org
Bleach (Sodium Hypochlorite)Sulfonyl ChlorideInexpensive, readily available, and environmentally benign. organic-chemistry.org
Oxone-KX in WaterSulfonyl ChlorideAvoids organic solvents, mild reaction conditions. rsc.org
Microwave IrradiationPhenoxyacetateSolvent-free, rapid reaction times, high efficiency. farmaciajournal.com

The development of novel catalytic systems is crucial for improving the efficiency and selectivity of the synthesis of this compound. Photocatalysis, in particular, offers a sustainable approach. Heterogeneous, transition-metal-free photocatalysts, such as potassium poly(heptazine imide), have shown promise in the synthesis of sulfonyl chlorides from arenediazonium salts under mild, visible-light conditions. acs.orgnih.gov This approach avoids the use of harsh reagents and high temperatures. For the esterification step to form the phenoxyacetate, the use of reusable heterogeneous solid acid catalysts, such as tungstophosphoric acid derivatives, can replace corrosive homogeneous catalysts like sulfuric acid, simplifying product purification and catalyst recycling. mdpi.comresearchgate.netresearchgate.net Simple and recyclable catalysts like zinc(II) salts also present a green option for solvent-free esterification. nih.gov

Advanced Functionalization Strategies for Complex Molecules

The sulfonyl chloride group in this compound is a versatile functional handle that can be leveraged for the synthesis of more complex molecules. Future research is expected to focus on late-stage functionalization, a strategy that introduces chemical modifications at the final stages of a synthetic sequence. This approach is particularly valuable in medicinal chemistry for the rapid generation of analogues of a lead compound.

One promising strategy involves the conversion of the sulfonyl chloride to a sulfonamide, which can then be activated to participate in a variety of transformations. acs.orgnih.gov For instance, primary sulfonamides can be converted back into highly reactive sulfonyl chlorides under mild conditions using reagents like Pyry-BF4, allowing for subsequent reactions with a wide range of nucleophiles. nih.gov This enables the synthesis of complex sulfonamides, sulfonates, and other sulfur-containing compounds. nih.gov Furthermore, the generation of sulfonyl radical intermediates from sulfonamides via photocatalysis opens up possibilities for novel carbon-sulfur bond formations, such as the hydrosulfonylation of alkenes. acs.orgnih.gov

Integration with Flow Chemistry and Automated Synthesis

The integration of continuous flow chemistry and automated synthesis platforms offers significant advantages in terms of safety, efficiency, and scalability for the production of this compound. The synthesis of sulfonyl chlorides, which can be highly exothermic and involve hazardous reagents, is particularly well-suited for flow reactors. rsc.orgresearchgate.net Flow systems allow for precise control over reaction parameters such as temperature and stoichiometry, minimizing the risk of thermal runaway and improving reaction selectivity. rsc.orgresearchgate.net The small reactor volumes and short residence times in flow systems can lead to very high space-time yields. rsc.org

Automated systems, incorporating continuous stirred-tank reactors (CSTRs) and continuous filtration, can enable the scalable and safe production of aryl sulfonyl chlorides with improved process consistency and reliability. mdpi.comresearchgate.net Such automated platforms can monitor reaction progress in real-time and adjust parameters accordingly to optimize yield and purity. mdpi.comresearchgate.net

TechnologyApplication in SynthesisKey Advantages
Continuous Flow ChemistrySynthesis of Sulfonyl ChlorideEnhanced safety, precise process control, high space-time yield. rsc.orgresearchgate.netresearchgate.net
Automated SynthesisProduction of Aryl Sulfonyl ChloridesScalability, improved consistency, real-time optimization. mdpi.comresearchgate.net

Theoretical Prediction of Novel Reactivity and Interactions

Computational chemistry is becoming an indispensable tool for predicting the reactivity and interactions of molecules, thereby guiding synthetic efforts. For this compound, theoretical methods can be employed to predict the regioselectivity of electrophilic aromatic substitution reactions on the phenoxy ring. rsc.orgacs.org Methods based on calculating the relative stabilities of reaction intermediates using density functional theory (DFT) can provide quantitative predictions of isomer distributions. acs.org Simpler, faster methods like RegioSQM, which identifies the most nucleophilic centers by calculating the free energies of protonated isomers, can also offer valuable qualitative guidance for synthetic chemists. rsc.org

Furthermore, computational studies can elucidate reaction mechanisms and predict the reactivity of the sulfonyl chloride group with various nucleophiles. researchgate.netnih.gov This predictive power can accelerate the discovery of novel reactions and derivatives of this compound, saving significant time and resources in the laboratory. The use of machine learning models trained on large datasets of chemical reactions is also emerging as a powerful tool for predicting site selectivity in C-H functionalization reactions, which could be applied to the aromatic ring of this compound. chemrxiv.org

Exploration of Stereoselective Synthetic Pathways

While this compound itself is achiral, its derivatives can possess stereogenic centers, and the development of stereoselective synthetic pathways to access enantiomerically pure compounds is a significant area for future research. For instance, the introduction of substituents on the ethyl group of the ester or at the alpha-position of the phenoxyacetate moiety would create a chiral center.

Future work could focus on developing catalytic asymmetric methods for the synthesis of such chiral derivatives. For example, stereoselective SN2 reactions using chiral auxiliaries could be employed to synthesize enantiomerically enriched 2-aryloxy acids, which are precursors to the phenoxyacetate part of the molecule. google.com Although direct research on stereoselective reactions involving the sulfonyl chloride group of this specific molecule is lacking, general principles of asymmetric catalysis could be applied. This might include the use of chiral catalysts to control the addition of nucleophiles to derivatives of the phenoxyacetate group, or the development of chiral resolving agents to separate racemic mixtures of derivatives. The synthesis of single-enantiomer drugs is of paramount importance in the pharmaceutical industry, and the development of stereoselective routes to chiral derivatives of this compound could unlock new therapeutic applications.

Development of Novel Analytical Probes Utilizing the Core Structure of this compound

The unique molecular architecture of this compound, featuring a reactive sulfonyl chloride group, an ethyl ester, and a phenoxyacetic acid backbone, presents significant opportunities for the development of novel analytical probes. The inherent reactivity of the sulfonyl chloride moiety, in particular, serves as a versatile handle for the covalent labeling of various analytes and for the construction of sophisticated sensing systems. Future research in this area is poised to unlock new applications in chemical biology, environmental monitoring, and diagnostics.

The primary strategy for developing analytical probes from this core structure revolves around the reaction of the sulfonyl chloride with nucleophilic functional groups, such as amines and phenols, to form stable sulfonamides and sulfonate esters, respectively. This reaction can be harnessed to conjugate the this compound core with a variety of signaling units, most notably fluorophores, leading to the creation of fluorescent probes.

A particularly promising avenue of research is the design of "turn-on" fluorescent probes. In this approach, the probe is initially in a non-fluorescent or weakly fluorescent state. Upon reaction with a specific analyte, a conformational change or an alteration in the electronic properties of the fluorophore is induced, leading to a significant increase in fluorescence intensity. The formation of a sulfonamide by the reaction of the sulfonyl chloride with an amine-containing analyte can trigger such a "turn-on" response. This principle allows for the sensitive and selective detection of the target molecule against a low background signal.

The design of such probes requires careful consideration of the interplay between the recognition element (the sulfonyl chloride) and the signaling element (the fluorophore). The selection of the fluorophore is critical and will dictate the photophysical properties of the resulting probe, such as its excitation and emission wavelengths, quantum yield, and photostability. The phenoxyacetate backbone of this compound can also be modified to fine-tune the probe's solubility, cell permeability, and targeting specificity.

The following interactive data table summarizes key considerations and potential applications in the development of analytical probes based on the this compound core structure.

Probe Design AspectKey ConsiderationsPotential Applications
Recognition MoietyThe sulfonyl chloride group is highly reactive towards primary and secondary amines, as well as phenols. The reaction conditions (pH, solvent) can be optimized to enhance selectivity for specific analytes.Detection of biogenic amines, amino acids, and phenolic compounds in biological and environmental samples.
Signaling MechanismPrimarily "turn-on" fluorescence upon sulfonamide or sulfonate ester formation. Other mechanisms like colorimetric changes or shifts in absorption spectra are also feasible. tandfonline.comHigh-sensitivity and high-selectivity assays for target analytes. tandfonline.com
Fluorophore SelectionThe choice of fluorophore (e.g., coumarin, fluorescein, rhodamine, naphthalimide) will determine the probe's optical properties. The fluorophore should ideally have a nucleophilic handle for reaction with the sulfonyl chloride. mdpi.comDevelopment of probes for different spectral windows to allow for multiplexed detection and to minimize interference from biological autofluorescence.
Structural Modification of the CoreThe ethyl ester can be hydrolyzed to the corresponding carboxylic acid to improve water solubility. The phenoxy ring can be further functionalized to introduce targeting ligands or other reactive groups.Creation of probes with enhanced biocompatibility, cell-specific targeting capabilities, and the potential for multimodal imaging.

Detailed research into the synthesis and characterization of such probes would involve several key steps. Initially, a library of potential probes would be synthesized by reacting this compound with various commercially available or custom-synthesized fluorophores containing amine or hydroxyl groups. These reactions are typically straightforward and can be carried out under mild conditions. echemcom.com

Following synthesis, the photophysical properties of the probes would be thoroughly investigated, including their absorption and emission spectra, fluorescence quantum yields, and lifetimes, both before and after reaction with target analytes. The selectivity of the probes would be assessed by testing their response to a panel of structurally related compounds. For probes intended for biological applications, their cytotoxicity, cell permeability, and localization within cellular compartments would also need to be evaluated. mdpi.com

Unexplored avenues in this field include the development of ratiometric fluorescent probes, which offer built-in self-calibration and can provide more quantitative measurements by monitoring the fluorescence intensity at two different wavelengths. Furthermore, the integration of the this compound core structure into more complex sensing platforms, such as nanoparticles or polymer matrices, could lead to the development of robust and reusable sensor devices. The versatility of the sulfonyl chloride group also opens up possibilities for its use in activity-based protein profiling, where it can be used to covalently label and identify specific enzymes within a complex biological sample.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing ethyl 4-chlorosulfonylphenoxyacetate, and how can purity be maximized?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with sulfonation of the phenolic precursor followed by esterification. Key parameters include:

  • Temperature : Controlled heating (60–80°C) during sulfonation to avoid side reactions like over-sulfonation or decomposition .
  • Solvent Choice : Polar aprotic solvents (e.g., DMF or DCM) enhance reactivity in esterification steps .
  • Catalysts : Use of mild bases (e.g., NaHCO₃) to neutralize HCl byproducts during sulfonation .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures improves purity. Monitor via TLC and HPLC .

Q. Which analytical techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR identify the ester moiety (δ ~4.2 ppm for ethyl group, δ ~170 ppm for carbonyl) and sulfonyl chlorine (δ ~45–50 ppm for SO₂Cl). 2D NMR (COSY, HSQC) resolves overlapping signals in complex spectra .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular ion ([M+H]⁺) and fragments (e.g., loss of ethyl group or SO₂Cl) .
  • Elemental Analysis : Validates C, H, S, and Cl content to confirm stoichiometry .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

  • Methodological Answer : Discrepancies often arise from conformational flexibility or impurities. Strategies include:

  • X-ray Crystallography : Resolves absolute configuration and detects crystal packing effects, as seen in cyclohexenone derivatives with similar substituents .
  • Computational Modeling : DFT calculations (e.g., Gaussian) predict NMR chemical shifts and optimize geometry, aiding spectral interpretation .
  • Isotopic Labeling : ³⁵S-labeled sulfonyl groups track reactivity and validate proposed structures .

Q. What experimental designs are effective for evaluating the bioactivity of this compound in enzyme inhibition studies?

  • Methodological Answer :

  • Kinetic Assays : Measure IC₅₀ values using fluorogenic substrates (e.g., para-nitrophenyl acetate) to test esterase or protease inhibition .
  • Docking Studies : Molecular docking (AutoDock Vina) predicts binding modes to active sites, guided by structural analogs like chromenone derivatives .
  • Selectivity Profiling : Compare activity against related enzymes (e.g., COX-2 vs. COX-1) to assess specificity .

Q. How do electronic effects of the sulfonyl and phenoxy groups influence the reactivity of this compound?

  • Methodological Answer :

  • Hammett Analysis : Quantifies substituent effects (σ values) on reaction rates. The sulfonyl group is strongly electron-withdrawing, activating the phenoxy ring for nucleophilic substitution .
  • DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack .
  • Comparative Studies : Synthesize analogs (e.g., replacing Cl with F) and compare hydrolysis rates under basic conditions .

Data Interpretation and Optimization

Q. What strategies mitigate hydrolysis of the ester group during storage or reaction conditions?

  • Methodological Answer :

  • pH Control : Store in anhydrous solvents (e.g., THF) with molecular sieves to prevent acid/base-catalyzed hydrolysis .
  • Temperature : Refrigerate (<4°C) to slow degradation kinetics .
  • Stabilizers : Add radical scavengers (e.g., BHT) if decomposition involves oxidative pathways .

Q. How can researchers optimize yields in multi-step syntheses of this compound derivatives?

  • Methodological Answer :

  • Stepwise Monitoring : Use inline IR or LC-MS to track intermediate formation and adjust reaction times .
  • Flow Chemistry : Continuous flow systems improve heat/mass transfer, reducing side reactions in exothermic steps like sulfonation .
  • Design of Experiments (DoE) : Statistically optimize variables (e.g., reagent ratios, temperature) using software like MODDE .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.